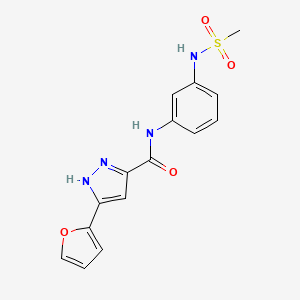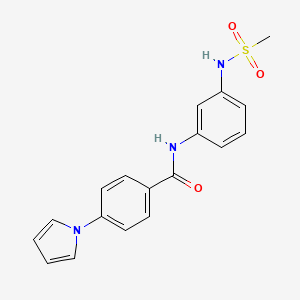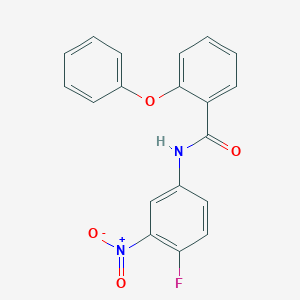![molecular formula C23H21ClN2O3S B6577581 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide CAS No. 909075-62-3](/img/structure/B6577581.png)
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and is commonly used in drug design due to its lipophilic properties and chemical stability . The molecule also contains a thiazole ring, which is a heterocyclic compound that often exhibits therapeutic properties. The chromene-3-carboxamide moiety is a common structure in various bioactive compounds .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques would provide detailed information about the compound’s 3D structure and the spatial arrangement of its atoms .科学研究应用
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide (this compound) has been studied for its potential use as a pharmaceutical, biological or biochemical agent. It has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, an anti-bacterial agent, and an anti-fungal agent. It has also been studied for its potential use as a drug delivery system and for its ability to modulate gene expression. In addition, the compound has been studied for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.
作用机制
The mechanism of action of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide (this compound) is not yet fully understood. However, several studies have suggested that the compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. In addition, the compound has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation. Furthermore, the compound has been shown to modulate the activity of transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound (this compound) have been studied in several animal models. Studies have shown that the compound has anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal effects. In addition, the compound has been shown to modulate the activity of several enzymes, transcription factors, and other proteins involved in the regulation of gene expression. Furthermore, the compound has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
实验室实验的优点和局限性
The use of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide (this compound) in laboratory experiments has several advantages. The compound has been synthesized using a reliable and reproducible method, and is available in a variety of forms, including powders, tablets, and solutions. Furthermore, the compound has been studied for its potential use as a pharmaceutical, biological or biochemical agent, as well as a tool for laboratory experiments. However, the compound has several limitations. First, the compound has not yet been approved for use in humans, and therefore, its safety and efficacy in humans have not been established. Second, the compound is not available in large quantities, and therefore, large-scale experiments may not be feasible.
未来方向
The potential applications of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide (this compound) are numerous, and there are many potential future directions for research. First, further studies are needed to better understand the mechanism of action of the compound, and to determine its potential as a pharmaceutical, biological, or biochemical agent. Second, further studies are needed to evaluate the safety and efficacy of the compound in humans. Third, further studies are needed to develop new methods of synthesis, and to optimize the reaction conditions and parameters for the synthesis of the compound. Fourth, further studies are needed to evaluate the potential of the compound as a drug delivery system. Fifth, further studies are needed to evaluate the potential of the compound as a tool for laboratory experiments. Finally, further studies are needed to investigate the potential of the compound as a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide (this compound) is a multi-step process, involving several reaction steps. The first step involves the reaction of adamantane-1-carboxylic acid and 2-chloro-4-methylthiazole, in the presence of anhydrous potassium carbonate, to form the desired chromene derivative. This is followed by the reaction of the resulting chromene with ethyl chloroformate, in the presence of anhydrous sodium carbonate, to form the desired compound. The reaction conditions and parameters are optimized to provide a reproducible and reliable product.
安全和危害
The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by organizations like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .
属性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-chloro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYVQKYPVISDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Cl)OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577509.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)



![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)